Product packaging for (5-Chloro-2-methylphenyl)(methyl)sulfane(Cat. No.:CAS No. 82961-51-1)

(5-Chloro-2-methylphenyl)(methyl)sulfane

Cat. No.: B2420812
CAS No.: 82961-51-1
M. Wt: 172.67
InChI Key: QZJQMSZMALQQGO-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl)(methyl)sulfane is a chemical compound with the CAS Registry Number 82961-51-1 . It has a molecular formula of C8H9ClS and a molecular weight of 172.68 g/mol . The compound should be stored sealed in a dry environment at room temperature . While specific applications for this base compound are not detailed in the available sources, its value in research is demonstrated through its use as a key synthetic intermediate. For instance, it serves as a precursor in the synthesis of more complex molecules, such as 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran . This derivative belongs to the benzofuran class of compounds, which are of significant scientific interest due to their wide range of pharmacological properties, including antibacterial, antifungal, and antitumor activities . According to safety information, this compound has the GHS signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used when handling this material. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClS B2420812 (5-Chloro-2-methylphenyl)(methyl)sulfane CAS No. 82961-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJQMSZMALQQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 5 Chloro 2 Methylphenyl Methyl Sulfane

Historical Context of Aryl Methyl Thioether Synthesis

The synthesis of aryl thioethers, a class of compounds including (5-Chloro-2-methylphenyl)(methyl)sulfane, has been a subject of extensive research for over a century. Early methods often relied on the use of foul-smelling and air-sensitive thiols as starting materials, which posed significant practical and environmental challenges. mdpi.com One of the foundational methods in this area is the Ullmann condensation, first reported by Fritz Ullmann in 1905. union.eduorganic-chemistry.org This reaction traditionally involved the coupling of an aryl halide with a thiol in the presence of stoichiometric amounts of copper metal at very high temperatures, often exceeding 200 °C. union.eduorganic-chemistry.orgwikipedia.orgacs.org While groundbreaking for its time, the harsh conditions, limited substrate scope, and the need for large quantities of copper restricted its broad application. wikipedia.orgmdpi.com

Over the decades, significant advancements have been made to overcome the limitations of these early procedures. The development of transition-metal-catalyzed cross-coupling reactions, particularly those utilizing palladium and improved copper-based systems, marked a new era in C–S bond formation. These modern methods offer milder reaction conditions, broader functional group tolerance, and catalytic efficiency, making the synthesis of complex aryl thioethers more practical and accessible. acsgcipr.org

Targeted Synthesis of this compound:

The synthesis of this compound can be approached through several distinct strategies, each with its own mechanistic pathway and practical considerations. The primary challenge lies in the selective formation of the carbon-sulfur bond at the C1 position of the 5-chloro-2-methylphenyl ring system.

Nucleophilic Aromatic Substitution Approaches for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) is a potential pathway for synthesizing aryl thioethers. wikipedia.org The mechanism involves the addition of a nucleophile to the aromatic ring, displacing a leaving group. wikipedia.orgacsgcipr.org This process forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, after which the leaving group is eliminated to restore aromaticity. wikipedia.orgchemistrysteps.comlibretexts.orglibretexts.org

For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In the case of a precursor to this compound, such as 1,2-dichloro-4-methylbenzene or 2-fluoro-5-chlorotoluene, the chloro and methyl substituents are not sufficiently electron-withdrawing to strongly activate the ring for nucleophilic attack by a methylthiolate nucleophile (CH₃S⁻).

However, SNAr reactions can be facilitated under certain conditions. The use of highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc) and strong bases such as potassium carbonate can promote the reaction even with less activated substrates, sometimes allowing the reaction to proceed at temperatures from room temperature to 100 °C. acsgcipr.orgrsc.orgbohrium.com The reactivity of the leaving group is also a critical factor; typically, fluoride is a better leaving group than chloride in SNAr reactions due to its high electronegativity, which facilitates the initial nucleophilic attack. acsgcipr.orgchemistrysteps.com

Electrophilic Thiolation Strategies for Aryl Ring Functionalization

Electrophilic thiolation offers an alternative route by functionalizing a C-H bond on an activated arene. This approach involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur-containing reagent. researchgate.net For the synthesis of this compound, the starting material would be 4-chlorotoluene.

The key to this strategy is the choice of an appropriate electrophilic "CH₃S⁺" synthon and a catalyst to promote the reaction. Reagents like N-(arylthio)succinimides or N-thiocyanatosaccharin can be activated by Lewis acids, such as iron(III) chloride, to generate a highly reactive electrophilic species. nih.govacs.org These reactions can be rapid, often completing in under 30 minutes under mild conditions. nih.govacs.org

A significant challenge in this approach is achieving the correct regioselectivity. The methyl group of 4-chlorotoluene is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The directing effects would favor substitution at the positions ortho to the methyl group. Therefore, this method would likely yield a mixture of isomers, with the desired product being only one of the potential outcomes.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Transition metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-S bonds. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol surrogate.

Ullmann Condensation: Modern Ullmann-type reactions represent a significant improvement over the classical method. These reactions use catalytic amounts of a copper(I) salt, often in combination with a ligand, to facilitate the coupling at much lower temperatures (around 100-130 °C). wikipedia.org The reaction involves a copper(I) thiolate intermediate that reacts with the aryl halide. wikipedia.org For the synthesis of this compound, a suitable precursor like 1-bromo-5-chloro-2-methylbenzene would be reacted with a methylthiol source in the presence of a copper catalyst. The choice of ligand is crucial for moderating the harsh conditions traditionally required. acsgcipr.org

Buchwald-Hartwig C-S Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for C-S bond formation. organic-chemistry.org This methodology is highly versatile and effective for a wide range of substrates, including less reactive aryl chlorides. ucl.ac.uk The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether product and regenerate the catalyst. acsgcipr.orgorganic-chemistry.org The success of this reaction is highly dependent on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. acsgcipr.orgnih.gov

MethodTypical SubstrateKey ReagentsGeneral ConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide (e.g., 2-fluoro-5-chlorotoluene)Nucleophile (e.g., NaSMe), Base (K2CO3)Polar aprotic solvent (DMF, DMAc), elevated temperatureMetal-freeRequires activated substrate or harsh conditions; limited scope
Electrophilic ThiolationArene (e.g., 4-chlorotoluene)Electrophilic sulfur source, Lewis Acid (FeCl3)Mild conditions, rapid reactionDirect C-H functionalizationPoor regioselectivity, potential for multiple products
Ullmann Condensation (Modern)Aryl Halide (I, Br)Thiol, Catalytic Cu(I) salt, Ligand, Base~100-130 °CUses inexpensive copper catalystOften requires higher temperatures than Pd-catalysis
Buchwald-Hartwig CouplingAryl Halide (Cl, Br, I) or TriflateThiol, Pd-catalyst, Phosphine Ligand, BaseMild temperatures (RT to ~100 °C)High yields, broad substrate scope, tolerates various functional groupsCost and toxicity of palladium catalyst

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of reaction parameters is crucial to maximize yield, minimize cost, and ensure safety and efficiency. Transition metal-catalyzed cross-coupling reactions are often the focus of such optimization efforts due to their high efficiency.

Key parameters for optimization include:

Catalyst System: For palladium catalysis, screening different combinations of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, tBuXPhos) is essential to find the most active system. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, Cu₂O) and ligand (e.g., N,N'-dimethylethylenediamine) can dramatically affect the outcome.

Solvent: The solvent (e.g., toluene (B28343), dioxane, DMF) can affect the solubility of the reactants and the stability and activity of the catalyst.

Temperature and Reaction Time: Minimizing both temperature and reaction time reduces energy consumption and the formation of byproducts, which is critical for scalable processes.

ParameterInfluence on ReactionConsiderations for Scalability
Catalyst LoadingLowering catalyst loading reduces cost but may decrease reaction rate and yield.Aim for the lowest possible catalyst loading without compromising efficiency. High turnover number (TON) is desirable.
Ligand SelectionAffects catalyst stability, activity, and substrate scope.Air-stable and commercially available ligands are preferred. Ligand cost can be a significant factor.
BaseImpacts reaction rate and can cause side reactions with sensitive functional groups.Inexpensive and weaker inorganic bases (e.g., K2CO3) are often preferred over strong, expensive organic bases.
SolventAffects solubility, reaction rate, and catalyst stability. Also impacts downstream processing (purification).Greener, recyclable solvents with appropriate boiling points are preferred. Ease of removal is important.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. acsgcipr.org Key areas of focus include the use of less hazardous materials, improving atom economy, and reducing energy consumption.

Several strategies align with these principles:

Use of Greener Solvents: Replacing hazardous polar aprotic solvents like DMF with more environmentally benign alternatives, or using water as a reaction medium, is a primary goal. researchgate.net Copper-catalyzed C-S coupling reactions have been successfully performed in water, which is a significant advancement. researchgate.net

Catalyst Choice: There is a drive to replace precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.orgresearchgate.net

Use of Thiol Surrogates: To avoid the use of volatile and malodorous thiols, odorless and stable surrogates have been developed. Xanthates, for example, can serve as effective thiol-free reagents for the synthesis of thioethers under transition-metal-free conditions. mdpi.comresearchgate.net This approach improves laboratory safety and reduces environmental release of noxious compounds.

Mechanochemistry: The use of ball-milling to conduct C-S coupling reactions under solvent-free or quasi-solvent-free conditions is an emerging green technique. ucl.ac.uk This method can reduce solvent waste and sometimes lead to faster reaction times without the need for an inert atmosphere. ucl.ac.uk

C-H Activation: Direct C-H functionalization strategies are inherently more atom-economical as they avoid the need for pre-functionalized substrates (like aryl halides), thus reducing the number of synthetic steps and the amount of waste generated. acsgcipr.org

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylphenyl Methyl Sulfane

Reactivity at the Aryl Moiety:

The aromatic ring of (5-Chloro-2-methylphenyl)(methyl)sulfane is susceptible to attack by electrophiles, with the regiochemical outcome being a consequence of the directing effects of the existing substituents.

All three substituents on the aromatic ring—the methyl group (-CH₃), the chloro group (-Cl), and the methylthio group (-SCH₃)—are classified as ortho, para-directors in electrophilic aromatic substitution reactions. The methyl group is an activating director, the chloro group is a deactivating ortho, para-director, and the methylthio group is also an activating ortho, para-director.

The directing influence of these groups on the incoming electrophile (E⁺) can be rationalized by considering their electronic effects:

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.

Chloro Group (-Cl): While deactivating the ring towards electrophilic attack due to its inductive electron-withdrawing effect, the lone pairs on the chlorine atom can be donated to the ring through resonance, thus directing substitution to the ortho and para positions.

Methylthio Group (-SCH₃): Similar to the methoxy (B1213986) group, the methylthio group is an activating ortho, para-director due to the ability of the sulfur atom's lone pairs to participate in resonance with the aromatic ring.

In the case of this compound, the positions ortho and para to each substituent must be considered to predict the likely sites of substitution. The steric hindrance imposed by the existing groups also plays a crucial role in determining the final product distribution.

PositionActivating/Directing Influences
C3ortho to -CH₃, meta to -SCH₃, meta to -Cl
C4meta to -CH₃, ortho to -SCH₃, ortho to -Cl
C6ortho to -SCH₃, meta to -CH₃, para to -Cl

Given the combined activating and directing effects, electrophilic substitution is most likely to occur at positions C4 and C6, which are activated by the methylthio and chloro groups. Steric hindrance from the adjacent methyl group might disfavor substitution at C3. A study on the nitration of the structurally similar 4-chloro-2-methylphenyl methanesulfonate (B1217627) showed that nitration occurs at the 5-position, which would be analogous to the C6 position in this compound. google.com This suggests that the directing effect of the group para to the incoming electrophile can be significant.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ (5-Chloro-2-methyl-4-nitrophenyl)(methyl)sulfane and (5-Chloro-2-methyl-6-nitrophenyl)(methyl)sulfane

The reaction of organolithium reagents with substituted aromatic compounds can lead to directed ortho-metalation (DoM), a process where the lithium atom is directed to a specific position by a coordinating functional group. wikipedia.org For thioanisoles, lithiation can occur either at the aromatic ring (ortho to the methylthio group) or at the methyl group of the thioether.

In this compound, the methylthio group can act as a directed metalation group (DMG), facilitating deprotonation at the C6 position. The chloro and methyl groups also influence the acidity of the ring protons. The electron-withdrawing nature of the chloro group can increase the acidity of the adjacent C4 and C6 protons.

The likely site of lithiation would be the C6 position due to the directing effect of the methylthio group and the acidifying effect of the para-chloro substituent. Subsequent reaction with an electrophile (E⁺) would then introduce a new substituent at this position.

Table 2: Representative Lithiation and Quenching Reactions

Lithiating Agent Electrophile (E-X) Product
n-Butyllithium (CH₃)₃SiCl (5-Chloro-2-methyl-6-(trimethylsilyl)phenyl)(methyl)sulfane
n-Butyllithium CO₂ then H₃O⁺ 5-Chloro-2-methyl-6-(methylthio)benzoic acid

Transformations Involving the Thioether Linkage:

The sulfur atom of the thioether linkage is a site of significant reactivity, capable of undergoing oxidation, reduction, and alkylation/arylation reactions.

The thioether functionality can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Formation of Sulfoxide: Mild oxidizing agents are typically used for the selective conversion of the sulfide (B99878) to the sulfoxide. Common reagents include hydrogen peroxide in a suitable solvent, or sodium metaperiodate. electronicsandbooks.comingentaconnect.com

Formation of Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the sulfide or sulfoxide to the sulfone. Reagents such as potassium permanganate (B83412) or excess hydrogen peroxide with a catalyst can be employed. orientjchem.org

Table 3: Oxidation Products of this compound

Product Oxidizing Agent
(5-Chloro-2-methylphenyl)(methyl)sulfoxide H₂O₂ or NaIO₄

The carbon-sulfur bonds of the thioether can be cleaved through reductive desulfurization, leading to the removal of the methylthio group and its replacement with a hydrogen atom. A widely used method for this transformation is treatment with Raney Nickel, a finely divided, hydrogen-rich nickel catalyst. chem-station.commasterorganicchemistry.comorganicreactions.org This reaction effectively reduces the aryl methyl sulfide to the corresponding toluene (B28343) derivative.

Table 4: Reductive Desulfurization of this compound

Reagent Product

The lone pair of electrons on the sulfur atom allows the thioether to act as a nucleophile, reacting with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. nih.gov S-Arylation can also be achieved, for instance, through the reaction with arynes or diaryliodonium salts. nih.govrsc.org These sulfonium salts are useful intermediates in organic synthesis.

Table 5: S-Alkylation and S-Arylation Products

Electrophile Product
Methyl iodide (CH₃I) (5-Chloro-2-methylphenyl)dimethylsulfonium iodide
Benzyl bromide (PhCH₂Br) Benzyl(5-chloro-2-methylphenyl)(methyl)sulfonium bromide

Pericyclic Reactions and Rearrangements Involving the Sulfane Moiety

Pericyclic reactions, which proceed through a cyclic transition state, represent a fundamental class of organic reactions. For sulfane moieties, such as the one present in this compound, several types of pericyclic reactions could be theoretically envisaged. These include sigmatropic rearrangements, where a sigma-bonded group migrates across a pi-system, and cycloaddition reactions.

One of the most well-documented rearrangements for analogous sulfur-containing compounds is the numberanalytics.comresearchgate.net-sigmatropic rearrangement. This type of reaction is common in allylic sulfoxides and sulfonium ylides. For this compound to undergo such a rearrangement, it would first require transformation into a suitable precursor, for instance, by allylation at the sulfur atom to form a sulfonium salt, followed by deprotonation to yield an ylide. Another potential, though less common, rearrangement for aryl sulfides is the thio-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift of an allyl aryl sulfide.

However, a comprehensive search of scholarly articles and chemical databases reveals a lack of specific studies on this compound participating in these or any other pericyclic reactions. The influence of the chloro and methyl substituents on the aromatic ring on the feasibility and outcome of such reactions remains experimentally unexplored.

Mechanistic Elucidation of Key Transformations via Kinetic and Spectroscopic Studies

The mechanistic investigation of chemical reactions provides crucial insights into reaction pathways, intermediates, and transition states. Kinetic studies, which measure reaction rates under varying conditions, and spectroscopic methods (e.g., NMR, IR, UV-Vis, and mass spectrometry) are powerful tools for this purpose.

For a compound like this compound, mechanistic studies could elucidate the pathways of common transformations such as oxidation of the sulfide to a sulfoxide or sulfone, or electrophilic aromatic substitution. For instance, kinetic data could reveal the rate-determining step of such reactions and the electronic effects of the chloro and methyl groups on the reaction rate. Spectroscopic analysis would be instrumental in identifying and characterizing any transient intermediates.

A notable rearrangement reaction of aryl methyl sulfoxides (the oxidized form of aryl methyl sulfanes) is the Pummerer rearrangement. This reaction typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. While the general mechanism of the Pummerer rearrangement is understood to proceed through a thionium (B1214772) ion intermediate, specific kinetic and spectroscopic data for the (5-Chloro-2-methylphenyl)sulfoxide derivative are not available in the reviewed literature.

The absence of detailed research findings, including data tables from kinetic or spectroscopic studies for this compound, prevents a thorough discussion of its mechanistic pathways. The existing body of scientific knowledge focuses more on the synthesis and basic characterization of such compounds rather than on their detailed chemical reactivity and reaction mechanisms.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed experimental spectroscopic and structural data for the chemical compound this compound. Despite its availability from chemical suppliers, in-depth characterization using advanced analytical techniques does not appear to be published in peer-reviewed journals or deposited in common spectral databases.

This scarcity of information prevents a thorough analysis and discussion of the compound's molecular architecture and spectroscopic properties as outlined in the requested advanced characterization article. The intended sections, focusing on high-resolution nuclear magnetic resonance (NMR), vibrational and electronic spectroscopies, mass spectrometry, and X-ray crystallography, rely on the availability of specific, experimentally derived data.

While theoretical predictions of spectra can be computationally generated, the user's request for an article based on detailed research findings necessitates actual experimental data to ensure scientific accuracy and a comprehensive understanding of the compound's behavior. Without access to such data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific rigor.

Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural characterization of this compound, complete with data tables and detailed research findings, is not possible at this time due to the absence of the requisite primary data in the public domain.

Computational and Theoretical Studies of 5 Chloro 2 Methylphenyl Methyl Sulfane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (5-Chloro-2-methylphenyl)(methyl)sulfane, these calculations provide insights into bond lengths, bond angles, and dihedral angles, which collectively define its molecular geometry.

The geometry of the benzene ring is anticipated to be largely planar, with minor distortions arising from the substituents. The chloro, methyl, and methylsulfane groups influence the electronic environment of the aromatic ring. The carbon-sulfur bond and the orientation of the methyl group attached to the sulfur atom are of particular interest.

Table 1: Predicted Molecular Geometry Parameters for this compound

Parameter Predicted Value
C-S Bond Length ~1.77 Å
S-CH₃ Bond Length ~1.81 Å
C-Cl Bond Length ~1.74 Å
C-C (aromatic) Bond Length ~1.39 - 1.41 Å
C-S-C Bond Angle ~105°

Note: These are estimated values based on typical bond lengths and angles for similar molecular fragments and may vary with the level of theory and basis set used in the calculation.

The electronic structure, including the distribution of electron density and the molecular orbital energies, is also a key output of these calculations. The presence of the electron-withdrawing chloro group and the electron-donating methyl and methylsulfane groups creates a specific electronic profile that dictates the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Validation

Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties, including spectroscopic data. For this compound, DFT calculations can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural confirmation. The calculations would show distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the sulfane group, with their chemical shifts influenced by the electronic effects of the neighboring substituents.

Similarly, DFT can predict the vibrational frequencies that would be observed in an IR spectrum. Characteristic peaks corresponding to C-H stretching, C=C aromatic ring stretching, C-S stretching, and C-Cl stretching can be calculated and compared with experimental data for validation.

Table 2: Predicted Spectroscopic Data for this compound using DFT

Spectroscopy Predicted Feature Estimated Value/Range
¹H NMR Aromatic Protons 7.0 - 7.5 ppm
Ring Methyl Protons ~2.3 ppm
Sulfane Methyl Protons ~2.5 ppm
¹³C NMR Aromatic Carbons 120 - 140 ppm
Ring Methyl Carbon ~20 ppm
Sulfane Methyl Carbon ~15 ppm
IR Aromatic C-H Stretch 3000 - 3100 cm⁻¹
Aliphatic C-H Stretch 2850 - 3000 cm⁻¹
Aromatic C=C Stretch 1450 - 1600 cm⁻¹

Note: These are generalized predictions. Actual values can be influenced by solvent and other experimental conditions.

Conformational Analysis and Energy Landscape Mapping

The rotation around the C-S bond in aryl sulfides leads to different conformations. For this compound, the orientation of the methylsulfane group relative to the substituted benzene ring is of primary interest. The two main conformations are typically a planar (or coplanar) form and a non-planar (or orthogonal) form.

Computational studies on substituted thioanisoles have shown that the conformational stability is influenced by the electronic character of the substituents on the ring. acs.org The interplay between steric hindrance from the ortho-methyl group and electronic interactions (such as conjugation between the sulfur lone pairs and the aromatic π-system) determines the most stable conformation.

An energy landscape map can be generated by calculating the energy of the molecule as a function of the dihedral angle of the C-C-S-C bond. This map would reveal the global minimum energy conformation and the energy barriers to rotation between different conformers. It is likely that the presence of the ortho-methyl group would favor a non-planar conformation to minimize steric clash.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. Aryl sulfides can undergo various transformations, such as oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or C-S bond cleavage/formation reactions often catalyzed by transition metals. nih.govacs.orgbeilstein-journals.orgorganic-chemistry.org

For instance, the oxidation of the sulfide (B99878) can be modeled to determine the reaction pathway and identify the transition state structure. The activation energy for the reaction can be calculated, providing insights into the reaction kinetics.

Similarly, for transition metal-catalyzed cross-coupling reactions, computational studies can elucidate the catalytic cycle, including steps like oxidative addition, reductive elimination, and the role of ligands. nih.govacs.org Modeling these pathways for this compound would provide a detailed understanding of its potential reactivity in synthetic applications.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with other molecules and the surrounding solvent. For this compound, MD simulations can provide insights into its bulk properties and behavior in solution.

By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or a non-polar solvent), one can study how the solvent affects its conformational preferences and dynamics. The simulations can reveal the formation of solvation shells around the molecule and the nature of the intermolecular interactions, such as van der Waals forces and dipole-dipole interactions.

Role of 5 Chloro 2 Methylphenyl Methyl Sulfane As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Aryl Compounds with Diverse Functionalities

The unique arrangement of functional groups on (5-Chloro-2-methylphenyl)(methyl)sulfane makes it an excellent precursor for a wide array of substituted aryl compounds. The chloro, methyl, and methylthio groups can either be transformed or can influence further substitutions on the aromatic ring, providing a platform for introducing diverse functionalities.

The methylthio group is particularly versatile. It can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation significantly alters the electronic properties and steric profile of the molecule, opening pathways to new derivatives. For instance, oxidation increases the polarity of the molecule and provides a handle for further chemical modifications.

Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions. The directing effects of the existing substituents (ortho, para-directing methyl and methylthio groups, and a deactivating but ortho, para-directing chloro group) guide the position of new functional groups, allowing for the regioselective synthesis of polysubstituted benzene derivatives. The chlorine atom can also be replaced through various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of carbon, nitrogen, or oxygen-based substituents.

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteType of ReactionResulting FunctionalityPotential Application of Product
Methylthio (-SMe)OxidationMethylsulfinyl (-S(O)Me), Methylsulfonyl (-S(O)2Me)Pharmaceutical intermediates, ligands
Aromatic Ring (C-H)Electrophilic Aromatic SubstitutionNitro (-NO2), Halogen (-Br, -I), Acyl (-C(O)R)Intermediates for dyes, agrochemicals
Chloro (-Cl)Nucleophilic Aromatic Substitution / Cross-CouplingAryl (-Ar), Alkyl (-R), Amino (-NR2), Alkoxy (-OR)Complex molecule synthesis, materials science

Application as a Core Scaffold for Complex Molecular Architecture Construction

The rigid, pre-functionalized aromatic ring of this compound serves as an ideal core scaffold for the construction of complex molecular architectures. In multi-step synthesis, this compound can be the central unit to which other molecular fragments are systematically added. Its utility as a building block is a key aspect of its application in chemical synthesis. guidechem.com

This approach is particularly valuable in medicinal chemistry and drug discovery, where the "5-chloro-2-methylphenyl" moiety can be found in various biologically active compounds. By using this compound as the starting scaffold, chemists can efficiently generate a library of analogues for structure-activity relationship (SAR) studies. For example, similar chloro-substituted aryl structures are used as foundational pieces in the synthesis of complex heterocyclic systems like benzothiazoles, which are known to be important pharmacophores. researchgate.net The synthesis begins with the core scaffold, and subsequent reactions at the chloro, methylthio, or aromatic C-H positions build up the complexity to achieve the final target molecule.

Table 2: Structural Features as a Core Scaffold
Structural FeatureRole in ScaffoldingExample of Application
Substituted Phenyl RingProvides a rigid and predictable geometric foundation.Serves as the central framework in the synthesis of pharmaceutical agents.
Multiple Functional GroupsAllows for sequential and regioselective addition of new molecular fragments.Stepwise functionalization to build complex target molecules.
Defined Substitution PatternEnsures specific spatial orientation of appended groups.Control of stereochemistry and conformation in the final product.

Utility in Ligand Design for Catalysis and Organometallic Chemistry

In the field of catalysis and organometallic chemistry, the design of effective ligands is crucial. This compound possesses features that make it a candidate for development into a specialized ligand. The sulfur atom of the methylthio group has lone pairs of electrons, allowing it to act as a soft Lewis base and coordinate to transition metal centers.

As a monodentate ligand, it could be used to modify the steric and electronic environment of a metal catalyst. More significantly, it can be derivatized to create multidentate ligands. For example, metallation of the aromatic ring at the position ortho to the methylthio group, followed by quenching with an appropriate electrophile, could introduce another donor atom (e.g., phosphorus, nitrogen), resulting in a bidentate chelating ligand. The electronic properties of such a ligand would be fine-tuned by the chloro and methyl substituents on the ring, potentially influencing the activity and selectivity of the catalyst it coordinates to.

Table 3: Potential in Ligand Design
Potential Ligand TypeCoordinating Atom(s)Method of SynthesisPotential Metal Partners
MonodentateSulfurDirect use of the compound.Palladium, Platinum, Rhodium, Gold
Bidentate (Chelating)Sulfur, Phosphorus (S,P)Ortho-lithiation followed by reaction with a chlorophosphine.Palladium, Rhodium, Iridium
Bidentate (Chelating)Sulfur, Nitrogen (S,N)Introduction of a nitrogen-containing group at the ortho position.Ruthenium, Copper, Palladium

Derivatization for Potential Applications in Advanced Materials Science

The structure of this compound also suggests its potential as a building block for advanced materials. Aryl sulfides are known components in various functional materials, including high-performance polymers and organic electronics.

Through derivatization, this compound could be transformed into a functional monomer for polymerization. For example, a cross-coupling reaction at the chloro position could be used to introduce a polymerizable group, such as a vinyl, styrenyl, or ethynyl moiety. The resulting monomer could then be polymerized to create a conductive polymer where the sulfur atom and the aromatic ring contribute to the delocalized π-system.

Furthermore, incorporation of this molecule into a polymer backbone could be used to create functional coatings. The presence of the chloro and sulfur atoms can modify material properties such as refractive index, thermal stability, and adhesion. By tailoring the derivatization, materials with specific optical or electronic properties could be engineered for applications in coatings, films, or organic electronic devices.

Table 4: Potential Derivatization for Materials Science
Derivatization StrategyResulting Monomer/Material PrecursorPotential Application
Introduction of a vinyl group via Stille or Suzuki coupling.(5-Vinyl-2-methylphenyl)(methyl)sulfaneMonomer for conductive polymers or specialty resins.
Introduction of two reactive sites (e.g., di-ethynylation).Difunctional monomer for cross-linked networks.Thermosetting polymers, high-performance composites.
Incorporation into a polyester or polyamide backbone.Functional co-monomer.Engineering plastics with modified thermal or optical properties.
Table 5: List of Chemical Compounds Mentioned
Compound Name
This compound
2,6-Dichlorotoluene
Sodium thiomethoxide
(5-chloro-2-methylphenyl)(phenyl)sulfane
(5-Chloro-2-ethoxyphenyl)(methyl)sulfane
5-Chloro-2-methylaniline
5-Chloro-2-methylphenol
5-Chloro-2-methylphenyl isocyanate
1-(5-Chloro-2-methylphenyl)piperazine
5-Chloro-2-(substituted phenyl)benzo[d]thiazole

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Methylphenyl Methyl Sulfane

Development of Novel Catalytic Strategies for Selective Functionalization

The selective functionalization of the (5-Chloro-2-methylphenyl)(methyl)sulfane scaffold presents a compelling challenge and a significant opportunity for organic chemists. Future research will undoubtedly focus on the development of novel catalytic systems that can precisely target specific positions on the aromatic ring, as well as the methyl groups, for derivatization.

A primary area of investigation will be the strategic application of transition-metal-catalyzed C-H activation. This powerful technique offers an atom-economical approach to introduce new functional groups without the need for pre-functionalized starting materials. Research efforts will likely concentrate on directing-group-assisted strategies, where the inherent coordinating ability of the sulfane group can be harnessed to guide catalysts to specific C-H bonds. The development of catalysts that can differentiate between the various C-H bonds on the aromatic ring, as well as the benzylic and sulfanyl (B85325) methyl groups, will be a critical endeavor.

Cross-coupling reactions will continue to be a cornerstone of synthetic strategies. The development of more efficient and versatile palladium, nickel, and copper catalyst systems will enable the introduction of a wide array of substituents, including aryl, alkyl, and heteroatom-containing moieties. A key challenge will be to achieve high selectivity in the presence of the chloro substituent, which can also participate in cross-coupling reactions.

Below is a table summarizing potential catalytic strategies for the selective functionalization of this compound:

Catalytic StrategyTarget Position(s)Potential FunctionalizationKey Research Focus
Directed C-H ActivationOrtho to methyl/sulfaneArylation, Alkylation, AlkenylationCatalyst design for high regioselectivity
Cross-Coupling ReactionsChloro-substituted positionBiaryl synthesis, Amination, EtherificationLigand development for enhanced reactivity and selectivity
Benzylic C-H FunctionalizationMethyl group on the ringOxidation, Halogenation, AminationDevelopment of selective radical-based or enzymatic methods
Sulfide-directed ReactionsMethyl group on sulfurOxidation to sulfoxide (B87167)/sulfoneControlled oxidation methods to prevent over-oxidation

Exploration of Photoinduced Reactivity and Photoredox Catalysis

The intersection of photochemistry and catalysis offers exciting new avenues for the transformation of this compound. The exploration of its photoinduced reactivity and the application of photoredox catalysis are expected to yield novel and efficient synthetic methods.

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forging new chemical bonds under mild conditions. Future research will likely explore the use of photocatalysts to generate radical intermediates from this compound, which can then participate in a variety of transformations. For instance, the selective C-H functionalization of the methyl groups or the aromatic ring could be achieved through hydrogen atom transfer (HAT) processes mediated by excited-state photocatalysts.

Furthermore, the inherent electronic properties of the thioanisole (B89551) moiety make it a candidate for single-electron transfer (SET) processes. Photoinduced electron transfer could lead to the formation of radical cations or anions, unlocking unique reactivity patterns that are not accessible through traditional thermal methods. The potential for photoinitiated cross-coupling reactions, where the photocatalyst facilitates the activation of the C-Cl or C-S bonds, is another promising area of investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound and to enable more efficient and safer synthesis, the integration of its transformations into flow chemistry and automated synthesis platforms is a critical future direction.

Continuous flow reactors offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The development of flow-based protocols for the synthesis and functionalization of this compound will be instrumental in its larger-scale production and for the rapid optimization of reaction conditions. For example, photochemical reactions, which often benefit from uniform light penetration, are particularly well-suited for implementation in microreactors.

Automated synthesis platforms, which combine robotics with sophisticated software, can be employed for high-throughput screening of reaction conditions and for the rapid generation of libraries of derivatives. By automating the synthesis and purification processes, researchers can significantly accelerate the discovery of new compounds with desired properties.

Theoretical Predictions for Undiscovered Reactivity Patterns

Computational chemistry and theoretical predictions will play an increasingly important role in guiding the experimental exploration of this compound's reactivity. Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack, providing valuable insights for the design of new reactions.

Theoretical studies can also be employed to elucidate reaction mechanisms, identify key intermediates and transition states, and predict the outcomes of catalytic cycles. This in silico approach can help to rationalize experimental observations and to predict undiscovered reactivity patterns. For example, computational screening of potential catalysts and directing groups could accelerate the development of highly selective C-H functionalization reactions. The prediction of spectroscopic properties, such as NMR and UV-Vis spectra, can also aid in the characterization of new derivatives.

Sustainable and Biocatalytic Approaches to its Transformations

In an era of increasing environmental awareness, the development of sustainable and biocatalytic methods for the transformation of this compound is of paramount importance. Future research will focus on replacing hazardous reagents and solvents with greener alternatives and on developing enzymatic methods for its selective functionalization.

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers the potential for unparalleled selectivity and sustainability. The screening of existing enzyme libraries or the directed evolution of new enzymes could lead to biocatalysts capable of performing challenging transformations, such as the enantioselective oxidation of the sulfide (B99878) to a sulfoxide or the regioselective hydroxylation of the aromatic ring.

The use of renewable feedstocks and the development of catalytic cycles that operate under mild, energy-efficient conditions will be key aspects of sustainable chemistry approaches. This includes the exploration of water as a reaction solvent and the use of catalysts based on earth-abundant and non-toxic metals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Chloro-2-methylphenyl)(methyl)sulfane in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfide bond formation. For example, reacting 5-chloro-2-methylthiophenol with methyl halides under basic conditions (e.g., NaOH in ethanol) can yield the target compound. Structural analogs, such as (5-ethyl-2-isopropoxy-4-methoxyphenyl)(methyl)sulfane, have been synthesized via similar pathways, highlighting the importance of optimizing reaction temperature and solvent polarity to avoid side reactions . Characterization via 1H NMR^{1}\text{H NMR} and LC-MS is critical to confirm purity and structure.

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. Software suites like SHELX (for structure solution and refinement) and WinGX/ORTEP (for visualization and geometry analysis) are widely used . Key parameters include anisotropic displacement ellipsoids and hydrogen bonding networks. For sulfane-containing compounds, sulfur atom positioning requires careful refinement due to potential disorder.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents and confirm substitution patterns. Aromatic protons adjacent to chlorine and methyl groups show distinct splitting.
  • IR : Stretching frequencies for C-S (600–700 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) bonds validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., chlorine’s 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratio).
    Cross-referencing with analogous compounds, such as 5-chloro-2-hydroxyacetophenone derivatives, ensures accurate interpretation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of the sulfane group in this compound under varying conditions?

  • Methodological Answer : Systematic reactivity studies should include:

  • Oxidation/Reduction : Test with H2_2O2_2 (oxidation to sulfoxide/sulfone) or reducing agents (e.g., DTT) to assess stability.
  • Nucleophilic Substitution : Replace the methyl group using strong nucleophiles (e.g., thiols) under controlled pH.
  • Kinetic Studies : Use 31P NMR^{31}\text{P NMR} to monitor reactions with phosphine-based trapping reagents, as demonstrated for sulfane sulfur species . Variables like temperature, solvent polarity, and catalyst presence must be documented to identify mechanistic pathways.

Q. What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from overlapping signals or impurities. Strategies include:

  • 2D NMR Techniques (e.g., COSY, HSQC) to resolve aromatic coupling patterns.
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA).
  • Crystallographic Cross-Check : Resolve ambiguities via X-ray structures, as seen in studies of related benzofuran sulfoxides .

Q. How can computational chemistry predict the environmental degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability and toxicity using chlorophenol analogs, which share similar environmental persistence .
  • DFT Studies : Simulate hydrolysis or photolysis pathways. For example, chlorine’s electron-withdrawing effect may accelerate hydrolysis under alkaline conditions.
  • Metabolic Pathway Prediction : Tools like EAWAG-BBD suggest microbial degradation routes, though experimental validation via LC-MS/MS is essential.

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

  • Methodological Answer : Chirality challenges stem from the planar sulfane sulfur. Strategies include:

  • Chiral Auxiliaries : Introduce temporary chiral centers during synthesis, later removed via hydrolysis.
  • Enzymatic Resolution : Use lipases or esterases to separate enantiomers, as applied to sulfoxide derivatives .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions can induce stereoselectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.